- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

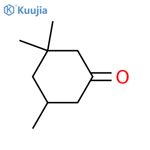

Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

933-48-2 structure

商品名:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 化学的及び物理的性質

名前と識別子

-

- (1R,5R)-3,3,5-Trimethylcyclohexanol

- cis-3,3,5-Trimethylcyclohexanol

- cis-3,5,5-Trimethylcyclohexanol

- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-

- (+-)-cis-3,3,5-Trimethyl-cyclohexanol

- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen

- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol

- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben

- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol

- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol

- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene

- trans-3,3,5-trimethylcyclohexanol

- CY14WK72W0

- (1R-cis)-3,3,5-trimethylcyclohexanol

- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-

- Cyclohexanol, 3,3,5-trimethyl-, cis-

- 3,3,5-Trimethylcyclohexanol, (1R-cis)-

- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol

- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-

- DSSTox_CID_27570

- DSSTox_RID_82426

- DSSTox_GSID_47570

- BRRVXFOKWJKTGG-JGVFFNPUSA-N

- Tox21_30258

- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)

- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)

- Trixanol

- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis

-

- MDL: MFCD00070479

- インチ: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1

- InChIKey: BRRVXFOKWJKTGG-SFYZADRCSA-N

- ほほえんだ: CC1(C[C@@H](O)C[C@@H](C)C1)C

計算された属性

- せいみつぶんしりょう: 142.13600

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.8908 g/cm3 (25 ºC)

- ゆうかいてん: 37.3 ºC

- ふってん: 202 ºC

- フラッシュポイント: 73.2±10.9 ºC,

- 屈折率: 1.4542 (589.3 nm 20 ºC)

- ようかいど: 微溶性(4.4 g/l)(25ºC)、

- PSA: 20.23000

- LogP: 2.19350

- ようかいせい: 未確定

- FEMA: 3962

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H303-H315-H318

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312

- 危険カテゴリコード: 36

- セキュリティの説明: 39-26

- RTECS番号:GW0876000

-

危険物標識:

- リスク用語:R36

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311038-0.05g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 0.05g |

$19.0 | 2023-09-05 | |

| Enamine | EN300-311038-5g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 5g |

$29.0 | 2023-09-05 | |

| Enamine | EN300-311038-10.0g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 10.0g |

$32.0 | 2023-02-25 | |

| abcr | AB143317-25 g |

cis-3,3,5-Trimethylcyclohexanol, 96%; . |

933-48-2 | 96% | 25g |

€55.30 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |

cis-3,3,5-Trimethylcyclohexanol |

933-48-2 | ≥96% | 1g |

¥38.0 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476053-25 g |

cis-3,3,5-Trimethylcyclohexanol, |

933-48-2 | 25g |

¥481.00 | 2023-07-10 | ||

| Chemenu | CM203356-500g |

(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |

933-48-2 | 95% | 500g |

$337 | 2021-06-15 | |

| Enamine | EN300-311038-0.25g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 0.25g |

$19.0 | 2023-09-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |

cis-3,3,5-Trimethylcyclohexanol |

933-48-2 | >96.0%(GC) | 25g |

¥230.00 | 2024-04-15 | |

| Enamine | EN300-311038-10g |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |

933-48-2 | 93% | 10g |

$32.0 | 2023-09-05 |

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ; 72 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols, Synthesis, 1981, (10), 794-6

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ; rt; 1 h, rt; cooled

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Lithium , Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C

1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C

リファレンス

- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles, Tetrahedron, 2008, 64(8), 1847-1852

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane

リファレンス

- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6, Journal of Organic Chemistry, 1986, 51(14), 2655-61

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether

リファレンス

- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium carbonate , β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ; 16 h, rt

1.2 Reagents: Sodium borohydride ; rt

1.2 Reagents: Sodium borohydride ; rt

リファレンス

- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water

リファレンス

- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones, Tetrahedron, 2006, 62(12), 2812-2819

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 0.5 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-

1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran

1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-

1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran

リファレンス

- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60

ごうせいかいろ 15

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether , Tridecane ; 72 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C

リファレンス

- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: 2-Amino-5-chlorobenzoic acid ; rt → 0 °C

1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C

1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C

1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C

1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C

リファレンス

- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,

ごうせいかいろ 18

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

ごうせいかいろ 20

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol , Nickel acetate , Sodium hydride Solvents: Tetrahydrofuran

リファレンス

Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)

,

Tetrahedron Letters,

1988,

29(12),

1383-4

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

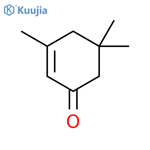

- 3,3,5-trimethylcyclohexan-1-one

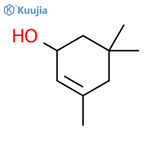

- 2-Cyclohexen-1-ol,3,5,5-trimethyl-

- Isophorone

- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200

関連分類

- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols

- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols

933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis) 関連製品

- 20601-38-1(4,4'-Bicyclohexanol)

- 932-01-4(4,4-dimethylcyclohexan-1-ol)

- 707-37-9(3,5-Dimethyl-1-adamantanol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 16844-71-6(Epifriedelanol)

- 80-97-7(5a-Cholestan-3b-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ